N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(4-chlorobenzyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide” is a complex organic compound. It contains several functional groups, including a piperidine ring, two chlorobenzyl groups, and a sulfonyl group . These functional groups suggest that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The piperidine ring, for example, is a six-membered ring with one nitrogen atom, which could influence the compound’s reactivity . The chlorobenzyl and sulfonyl groups could also impact the compound’s physical and chemical properties.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For instance, the chlorobenzyl groups might undergo nucleophilic aromatic substitution reactions, while the sulfonyl group could participate in various oxidation and reduction reactions .Scientific Research Applications
Alzheimer’s Disease Treatment Research
A study synthesized new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate as drug candidates for Alzheimer’s disease. The compounds were synthesized through a series of steps, starting from 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate, and were evaluated for enzyme inhibition activity against acetyl cholinesterase (AChE) and haemolytic activity, marking their potential as new drug candidates (Rehman et al., 2018).
Antimicrobial Activity in Agriculture
Another study synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against bacterial and fungal pathogens affecting tomato plants. The study revealed significant potent antimicrobial activities, emphasizing the influence of substitutions on the benzhydryl ring and sulfonamide ring on antibacterial activity (Vinaya et al., 2009).
Antioxidant and Anticholinesterase Activity
A research focused on the synthesis of sulfonyl hydrazone compounds with piperidine derivatives, evaluating their antioxidant capacity and anticholinesterase activity. The study found compounds with significant lipid peroxidation inhibitory activity and better activity in various antioxidant assays, offering insights into their potential medicinal applications (Karaman et al., 2016).
Antibacterial Potential
Research on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores demonstrated moderate inhibitors against various bacterial strains, highlighting the compound's potential as an antibacterial agent (Iqbal et al., 2017).
HIV-1 Research
A study investigated N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) for its ability to enhance binding of anti-gp120 monoclonal antibodies toward HIV-1 envelope protein, offering a new approach to enhance neutralizing activities against HIV-1 (Yoshimura et al., 2010).
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O4S/c23-17-6-4-16(5-7-17)15-26-22(29)21(28)25-13-12-19-3-1-2-14-27(19)32(30,31)20-10-8-18(24)9-11-20/h4-11,19H,1-3,12-15H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSXYSHSMITPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.